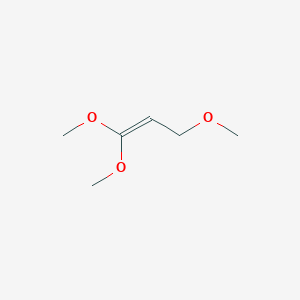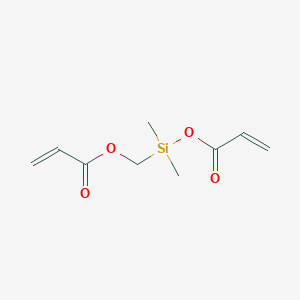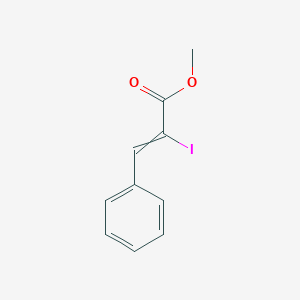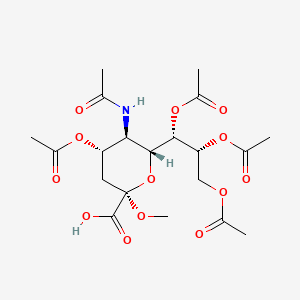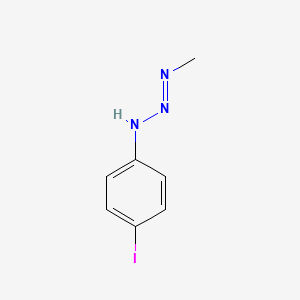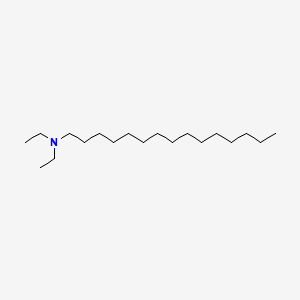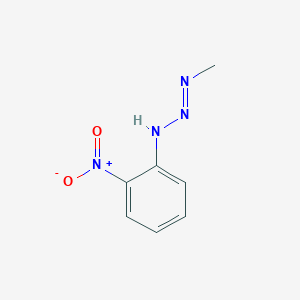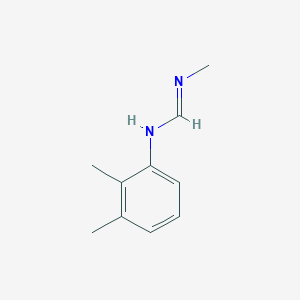
N-(2,3-dimethylphenyl)-N'-methylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N’-methylmethanimidamide is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a methanimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N’-methylmethanimidamide typically involves the reaction of 2,3-dimethylaniline with formaldehyde and a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of N-(2,3-dimethylphenyl)-N’-methylmethanimidamide can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and high purity of the final product.
化学反応の分析
Types of Reactions
N-(2,3-dimethylphenyl)-N’-methylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,3-dimethylphenyl)-N’-methylmethanimide oxides, while reduction can produce various amine derivatives.
科学的研究の応用
N-(2,3-dimethylphenyl)-N’-methylmethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-(2,3-dimethylphenyl)-N’-methylmethanimidamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: This compound shares a similar structural motif but has different functional groups.
Mefenamic Acid: Another compound with a dimethylphenyl group, used as a non-steroidal anti-inflammatory drug.
Uniqueness
N-(2,3-dimethylphenyl)-N’-methylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.
特性
CAS番号 |
42572-04-3 |
|---|---|
分子式 |
C10H14N2 |
分子量 |
162.23 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-N'-methylmethanimidamide |
InChI |
InChI=1S/C10H14N2/c1-8-5-4-6-10(9(8)2)12-7-11-3/h4-7H,1-3H3,(H,11,12) |
InChIキー |
ORVPMWFGKDZNEY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC=NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



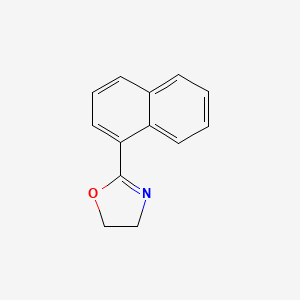
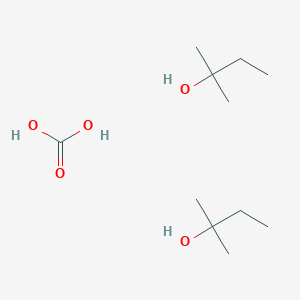
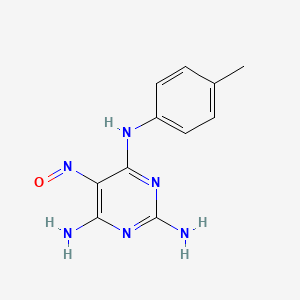
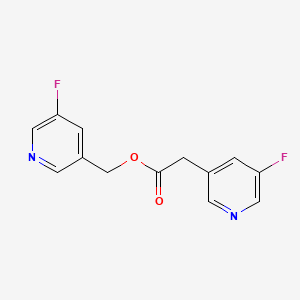
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
